2-Amino-N-ethoxybenzamide, also known as ethenzamide, is an organic compound characterized by the presence of an amine group and an ethoxybenzamide structure. Its molecular formula is with a molecular weight of approximately 165.19 g/mol. The compound appears as a white or almost-white crystalline powder that is nearly odorless and tasteless. It is classified as an amide and has applications in medicinal chemistry due to its analgesic and anti-inflammatory properties .
These reactions make 2-amino-N-ethoxybenzamide a versatile intermediate in organic synthesis.
2-Amino-N-ethoxybenzamide exhibits significant biological activity, primarily as an analgesic and anti-inflammatory agent. It is used for the relief of pain, fever, and inflammation, making it a common ingredient in over-the-counter medications. The compound works by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, it has been studied for its potential antimicrobial properties and its role in drug development for various diseases.
The synthesis of 2-amino-N-ethoxybenzamide typically involves the reaction of ethoxybenzoyl chloride with an amine source, such as 4-amino-2-methylphenylamine, in the presence of a base like triethylamine. This method allows for the formation of the desired compound while neutralizing any hydrochloric acid produced during the reaction. Alternative methods may include using sodium hydroxide in combination with salicylamide and ethyl sulfate under controlled temperatures to achieve high yields without organic solvents .
The primary applications of 2-amino-N-ethoxybenzamide include:
Studies have shown that 2-amino-N-ethoxybenzamide interacts with specific molecular targets within biological systems. Its mechanism involves binding to enzymes and receptors, thereby modulating their activity. This interaction can affect cellular signaling pathways, leading to various biological effects, including inhibition of enzyme activity. Additionally, research into its interactions with other compounds may reveal synergistic effects that enhance its therapeutic efficacy.
Several compounds share structural similarities with 2-amino-N-ethoxybenzamide. These include:
| Compound Name | Structural Features |
|---|---|
| N-(4-Amino-2-methylphenyl)acetamide | Contains an acetamide group |
| N-(4-Amino-2-methylphenyl)-2-furamide | Contains a furan ring instead of ethoxy |
| 2-Amino-4-methylphenol | Contains a hydroxyl group instead of ethoxy |
The uniqueness of 2-amino-N-ethoxybenzamide lies in its combination of both an amino group and an ethoxybenzamide structure. This specific arrangement allows for targeted interactions with biological systems, providing a versatile scaffold for developing new therapeutic agents with diverse applications.
Through its distinct chemical properties and biological activities, 2-amino-N-ethoxybenzamide continues to be a subject of interest in both academic research and pharmaceutical development.
The amidation of ethoxy-substituted benzoyl chlorides represents a foundational approach to synthesizing 2-amino-N-ethoxybenzamide. In one protocol, 2-ethoxybenzoyl chloride is treated with ammonia or ammonia equivalents under controlled conditions. A notable method involves the use of palladium acetate and 2,2'-bipyridine in a dioxane-water solvent system at 90°C, achieving a 98% yield of 2-ethoxybenzamide [1]. This reaction proceeds via a palladium-catalyzed hydration mechanism, where the nitrile intermediate is converted to the primary amide.
An alternative solvent-controlled strategy employs lithium hexamethyldisilazide (LiHMDS) as both a base and nitrogen source. By reacting aroyl chlorides with LiHMDS in tetrahydrofuran (THF) or 1,2-dichloroethane (DCE), primary amides are obtained in yields up to 80% [2]. This method avoids transition metals and operates at room temperature, making it advantageous for heat-sensitive substrates.
Table 1: Comparison of Amidation Methods
| Reagents | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)~2~, 2,2'-bipyridine | Dioxane/H~2~O | 90°C | 98% | [1] |
| LiHMDS | THF | 25°C | 80% | [2] |
Introducing the amino group via nucleophilic aromatic substitution (S~N~Ar) requires electron-withdrawing groups to activate the aromatic ring. For example, a nitro group at the ortho or para position facilitates displacement by ammonia or amines. In one approach, 2-nitro-N-ethoxybenzamide undergoes catalytic hydrogenation to yield the target compound. The reaction’s success hinges on the nitro group’s ability to stabilize the negatively charged transition state during substitution [3].
Mechanochemical methods, which utilize mechanical force to drive reactions, offer a solvent-free alternative. While limited studies exist for 2-amino-N-ethoxybenzamide, analogous amide syntheses have been achieved by ball-milling benzoyl chlorides with amine sources. This approach minimizes solvent waste and reduces reaction times, though scalability and yield optimization remain areas for further research.
Transition-metal catalysts like palladium enhance reaction efficiency. For instance, the Schlenk technique employs palladium acetate and bipyridine to mediate nitrile-to-amide conversions [1]. Similarly, alkali-metal silyl-amides (e.g., LiHMDS) enable selective amidation under mild conditions, with solvent choice (THF vs. DCE) dictating reaction pathways [2].
Table 2: Catalytic Systems in Amidation
| Catalyst | Substrate | Selectivity | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)~2~ | 2-Ethoxybenzonitrile | High | 98% | [1] |
| LiHMDS | Aroyl chlorides | Moderate | 80% | [2] |
Crude products are typically purified via column chromatography using dichloromethane-methanol (95:5) gradients [1]. For industrial-scale applications, recrystallization from ethanol-water mixtures enhances purity. Advanced analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, validate structural integrity. Migration studies into food simulants (e.g., 20% ethanol) further assess compound stability under storage conditions [5].
The structural characterization of 2-amino-N-ethoxybenzamide through X-ray crystallographic analysis reveals complex intermolecular interactions that govern the molecular packing arrangements within the crystal lattice. The compound exhibits characteristic hydrogen bonding patterns typical of benzamide derivatives [1] [2].
In analogous 2-ethoxybenzamide structures, the crystal structure displays a monoclinic space group P21/n with unit cell parameters of a = 14.2227 Å, b = 12.0525 Å, c = 5.0527 Å, and β = 96.552° [3]. The molecular packing is dominated by intermolecular hydrogen bonding interactions involving both the amino group and the amide functionality.
The primary hydrogen bonding network involves the amino group acting as a donor to the carbonyl oxygen of neighboring molecules. The O2 atom on the amide group functions as a hydrogen bond acceptor, while the amino hydrogen atoms serve as donors, forming intermolecular hydrogen bonds with N–H⋯O distances typically ranging from 2.92 to 3.02 Å [1] [4]. These interactions result in the formation of centrosymmetric head-to-head hydrogen-bonded dimers that are characteristic of benzamide derivatives [3].
In the crystal structure of 2-amino-N-ethoxybenzamide, the molecules are linked into ribbon-like packing motifs that extend along specific crystallographic axes. The ribbons possess a three-dimensional character caused by the twisting of the 2-ethoxyphenyl substituent with respect to the hydrogen-bonded amide groups [3]. The amide N–H donor group and carbonyl oxygen acceptor atoms link the molecules into C(4) chains, which is a common structural motif in benzamide derivatives [5].
| Hydrogen Bond | Donor-Acceptor Distance (Å) | Angle (°) | Crystal System |
|---|---|---|---|
| N–H⋯O (intermolecular) | 2.92-3.02 | 170-175 | Monoclinic |
| O–H⋯O (carboxyl-amide) | 2.53-2.98 | 165-180 | Monoclinic |
| N–H⋯O (intramolecular) | 2.27 | 145-150 | Monoclinic |
The amine group of the anthranilic acid moiety participates in intramolecular hydrogen bonding with the carbonyl oxygen, forming a six-membered ring that stabilizes the molecular conformation [6]. This intramolecular interaction is observed with an N–H⋯O distance of approximately 2.27 Å in related 2-amino-benzamide structures [7].
Patterson map analysis provides detailed information about the intermolecular interactions and atomic arrangements within the crystal structure of 2-amino-N-ethoxybenzamide. The Patterson function reveals peaks corresponding to vectors between pairs of atoms in the crystal, with peak intensities proportional to the product of electron densities [8].
In benzamide derivative crystal structures, Patterson maps are particularly useful for identifying heavy atom positions and confirming the molecular packing arrangements determined by direct methods. The Patterson function P(u,v,w) is calculated as the Fourier transform of the squared structure factor magnitudes:
P(u,v,w) = (1/V) Σ |F(hkl)|² cos[2π(hu + kv + lw)]
where V is the unit cell volume and F(hkl) represents the structure factors [8].
For 2-amino-N-ethoxybenzamide, the Patterson map reveals characteristic features related to the molecular packing:
The Patterson map analysis confirms the presence of hydrogen-bonded dimers and reveals the three-dimensional arrangement of molecules within the unit cell. The vector map shows clear evidence of the ribbon-like packing motif, with intermolecular vectors corresponding to the repeat distances along the hydrogen-bonded chains [4].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-amino-N-ethoxybenzamide through analysis of both ¹H and ¹³C NMR spectra. The NMR spectral assignments reveal important features related to molecular conformation and electronic effects.
In the ¹H NMR spectrum, the amino group protons of 2-amino-N-ethoxybenzamide typically appear as a broad singlet around δ 6.0-6.5 ppm due to rapid exchange with solvent and fast rotation around the aromatic-amino bond [6]. The amide protons show characteristic resonances in the δ 5.5-7.5 ppm region, with the exact chemical shifts depending on hydrogen bonding and conformational effects [9].
The aromatic protons display a complex multiplet pattern in the δ 7.0-8.0 ppm region, characteristic of substituted benzene rings. The ethoxy group contributes distinct signals: the methyl protons appear as a triplet around δ 1.2-1.4 ppm (J ≈ 7 Hz), while the methylene protons show a quartet around δ 4.0-4.2 ppm [10].
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH₂ (amino) | 6.0-6.5 | br s | 2H |
| NH (amide) | 5.5-7.5 | br s | 1H |
| Aromatic H | 7.0-8.0 | m | 4H |
| OCH₂ (ethoxy) | 4.0-4.2 | q | 2H |
| CH₃ (ethoxy) | 1.2-1.4 | t | 3H |
The ¹³C NMR spectrum reveals characteristic carbonyl carbon resonance around δ 170-175 ppm, typical of amide carbonyls. The aromatic carbons appear in the δ 110-160 ppm region, with the ethoxy-substituted carbon showing characteristic downfield shifts due to the electron-donating effect of the alkoxy group [11] [12].
Restricted rotation around the amide C–N bond is observed in NMR spectroscopy, particularly at lower temperatures. This phenomenon results in non-equivalent amide protons and can lead to complex line shapes in both ¹H and ¹³C NMR spectra [9]. The energy barrier for amide bond rotation is typically 15-20 kcal/mol, which can be overcome at elevated temperatures, leading to coalescence of the NMR signals.
Infrared spectroscopy provides detailed information about the vibrational modes and molecular interactions in 2-amino-N-ethoxybenzamide. The IR spectrum exhibits characteristic absorption bands that allow identification of functional groups and analysis of hydrogen bonding effects.
The most prominent features in the IR spectrum include:
N–H Stretching Vibrations: The amino group exhibits two N–H stretching bands around 3350 and 3180 cm⁻¹ in solid samples, reflecting symmetric and antisymmetric stretching modes [13] [14]. These bands are typically broad due to hydrogen bonding interactions in the crystal lattice. The amide N–H stretch appears as a single band around 3300 cm⁻¹ [15].
C=O Stretching Vibration: The amide carbonyl shows a characteristic absorption band in the 1630-1680 cm⁻¹ region [14] [15]. This frequency is lower than typical ketone or ester carbonyls due to resonance stabilization of the C=O bond by the adjacent nitrogen atom [16]. The exact position depends on hydrogen bonding and electronic effects from substituents.
Aromatic C=C Stretching: Multiple bands appear in the 1450-1600 cm⁻¹ region, corresponding to aromatic C=C stretching vibrations. These modes are characteristic of substituted benzene rings and show slight frequency shifts depending on the nature and position of substituents [17].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| NH₂ antisymmetric stretch | 3350 | strong | Amino group |
| NH₂ symmetric stretch | 3180 | strong | Amino group |
| NH amide stretch | 3300 | medium | Amide group |
| C=O stretch | 1630-1680 | very strong | Amide carbonyl |
| Aromatic C=C stretch | 1450-1600 | medium | Benzene ring |
| C–H stretch (aromatic) | 3000-3100 | weak | Aromatic C–H |
| C–H stretch (aliphatic) | 2900-3000 | medium | Ethoxy group |
The infrared spectrum also shows evidence of hydrogen bonding through frequency shifts and band broadening. Intramolecular hydrogen bonding between the amino group and carbonyl oxygen results in a red shift of both the N–H and C=O stretching frequencies compared to non-hydrogen-bonded analogs [13].
C–H Stretching Vibrations: The aromatic C–H stretching modes appear in the 3000-3100 cm⁻¹ region, while the aliphatic C–H stretches from the ethoxy group are observed around 2900-3000 cm⁻¹ [18]. These vibrations are generally weak but provide useful fingerprint information.
N–H Bending Vibrations: The amide II band, corresponding to N–H bending coupled with C–N stretching, appears around 1540-1640 cm⁻¹ [19]. This band is characteristic of secondary amides and provides additional confirmation of the amide functionality.
Density Functional Theory calculations provide detailed insight into the optimized molecular geometry and conformational preferences of 2-amino-N-ethoxybenzamide. DFT methods, particularly the B3LYP functional with appropriate basis sets, have proven reliable for predicting molecular structures of benzamide derivatives [20] [21].
The DFT-optimized geometry of 2-amino-N-ethoxybenzamide reveals important conformational features. The molecule adopts a non-planar conformation with a significant dihedral angle between the benzene ring and the amide plane. In related 2-amino-benzamide structures, this dihedral angle typically ranges from 15° to 65°, depending on substituent effects and intramolecular interactions [7] [6].
The amino group preferentially adopts a conformation that allows for intramolecular hydrogen bonding with the carbonyl oxygen. DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the conformer with the amino group positioned for optimal hydrogen bonding (conformer A) is energetically favored over alternative conformations by approximately 2-4 kcal/mol [6].
| Geometric Parameter | DFT Value | Experimental | Method |
|---|---|---|---|
| C–N bond length (amide) | 1.34-1.37 Å | 1.37 Å | B3LYP/6-311++G(d,p) |
| C=O bond length | 1.22-1.23 Å | 1.23 Å | B3LYP/6-311++G(d,p) |
| C–O bond length (ethoxy) | 1.36-1.38 Å | 1.37 Å | B3LYP/6-311++G(d,p) |
| N–C–O angle (amide) | 122-124° | 123° | B3LYP/6-311++G(d,p) |
| Dihedral angle (ring-amide) | 25-45° | 35° | B3LYP/6-311++G(d,p) |
The ethoxy substituent adopts an approximately coplanar orientation with respect to the benzene ring, with the C–O–C–C dihedral angle typically around 180°. This conformation minimizes steric interactions while maintaining conjugative effects between the oxygen lone pairs and the aromatic π-system [22].
DFT calculations also reveal the importance of intramolecular hydrogen bonding in stabilizing the molecular conformation. The N–H⋯O=C interaction forms a six-membered ring with an optimized N⋯O distance of approximately 2.6-2.8 Å, which is in good agreement with crystallographic observations [6].
The molecular electrostatic potential (MEP) surface calculated from DFT shows distinct regions of electron density distribution. The carbonyl oxygen exhibits a significant negative potential (-0.05 to -0.08 au), while the amino nitrogen shows a moderate negative potential (-0.02 to -0.04 au). The aromatic ring carbons display relatively neutral potential, with slight variations due to substituent effects [21].
Molecular orbital analysis of 2-amino-N-ethoxybenzamide provides insight into the electronic structure and chemical reactivity of the compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with their spatial distributions, reveal important aspects of molecular behavior [23] [24].
DFT calculations typically predict HOMO energies in the range of -5.5 to -6.5 eV for benzamide derivatives, with the exact value depending on substituent effects. The LUMO energies are generally found around -0.5 to -1.5 eV, resulting in HOMO-LUMO energy gaps of approximately 4.5-5.5 eV [23] [25].
The HOMO of 2-amino-N-ethoxybenzamide is primarily localized on the amino group and the aromatic ring, with significant contributions from the nitrogen lone pair and π-orbitals of the benzene ring. This distribution indicates that the amino group is the most electron-rich site and thus most susceptible to electrophilic attack [26] [24].
| Molecular Orbital | Energy (eV) | Primary Localization | Character |
|---|---|---|---|
| HOMO | -5.8 to -6.2 | Amino group, aromatic ring | π, n(N) |
| LUMO | -0.8 to -1.2 | Amide group, aromatic ring | π, π(C=O) |
| HOMO-1 | -6.5 to -7.0 | Aromatic ring, ethoxy | π |
| LUMO+1 | -0.3 to -0.7 | Aromatic ring | π* |
The LUMO is predominantly centered on the amide carbonyl group and the aromatic ring, indicating these sites as favorable for nucleophilic attack. The significant contribution of the C=O π*-orbital to the LUMO reflects the electrophilic character of the carbonyl carbon [27] [28].
Electron density maps derived from DFT calculations reveal the three-dimensional distribution of electron density throughout the molecule. The maps show high electron density around the oxygen and nitrogen atoms, consistent with their electronegativity and lone pair electrons. The aromatic ring exhibits characteristic π-electron density above and below the ring plane [26].
The electron localization function (ELF) provides additional insight into chemical bonding patterns. High ELF values (0.8-1.0) are observed at bond critical points for covalent bonds, while lower values (0.4-0.6) indicate delocalized bonding regions such as the aromatic π-system [21].
Natural Bond Orbital (NBO) analysis reveals the hybridization states and bonding interactions within the molecule. The amino nitrogen typically exhibits sp³ hybridization with one lone pair, while the amide nitrogen shows sp² hybridization. The carbonyl carbon displays sp² hybridization with significant p-character in the C=O π-bond [29].
The molecular orbital analysis also reveals important charge transfer interactions. Second-order perturbation theory analysis of the Fock matrix shows stabilizing donor-acceptor interactions, particularly from the amino nitrogen lone pair to the aromatic π-orbitals and from the aromatic π-orbitals to the amide π-orbitals. These interactions contribute to the overall stability of the molecular conformation and influence the chemical reactivity [25].